

Introduction to a Versatile Chemical Scaffold

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Compound of Interest

Compound Name: **3-Ethynyl-5-fluoropyridine**

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In the landscape of modern drug discovery and materials science, the strategic incorporation of specific functional groups and structural motifs is paramount to achieving desired physicochemical and biological properties. **3-Ethynyl-5-fluoropyridine** emerges as a molecule of high value, elegantly combining three key chemical features: a pyridine core, a fluorine substituent, and an ethynyl group.

- The Fluoropyridine Core: The pyridine ring is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom—a common strategy in medicinal chemistry—can profoundly influence a molecule's properties, often improving metabolic resistance, membrane permeability, and binding affinity by altering electronic characteristics and pKa.^[1] The combination of these features is consistently found in new molecular entities with diverse biological activities.^[1]
- The Ethynyl Group: The terminal alkyne (ethynyl group) is a highly versatile functional group. Its linear geometry can act as a rigid linker in molecular design, and its reactivity is the basis for powerful coupling reactions.^[2] It is particularly renowned for its role in bioorthogonal chemistry, allowing for specific and efficient labeling of biomolecules in complex biological systems.

This guide serves as a technical resource for researchers, providing foundational knowledge and practical insights into the utilization of **3-Ethynyl-5-fluoropyridine** as a strategic building block in complex molecule synthesis.

Physicochemical and Structural Properties

The fundamental properties of **3-Ethynyl-5-fluoropyridine** are dictated by its unique molecular structure. A summary of its key identifiers and characteristics is presented below.

Property	Value	Source
IUPAC Name	3-Ethynyl-5-fluoropyridine	-
Molecular Formula	C ₇ H ₄ FN	[3][4]
Molecular Weight	121.11 g/mol	[3][4]
Canonical SMILES	C#CC1=CC(F)=CN=C1	-
InChI Key	KHCIVRLMGQEZPB- UHFFFAOYSA-N (Isomer)	[3]
Predicted State	Colorless to pale yellow liquid or solid	[3]
Predicted Solubility	Soluble in common organic solvents (e.g., DCM, THF, DMF)	[2][3]

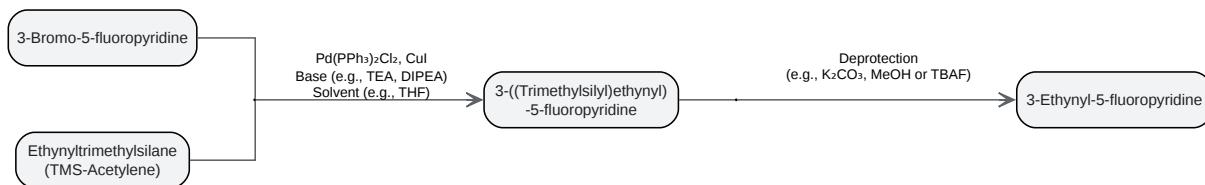
The presence of the electron-withdrawing fluorine atom and the nitrogen in the pyridine ring makes the aromatic core relatively electron-deficient, influencing its reactivity in substitution reactions. The terminal alkyne provides a site for both addition reactions and deprotonation to form a potent nucleophile.

Synthesis and Chemical Reactivity

While **3-Ethynyl-5-fluoropyridine** is not as commonly documented as some of its isomers, its synthesis can be reliably achieved through established organometallic cross-coupling methodologies.

Proposed Synthetic Pathway: Sonogashira Coupling

The most logical and widely practiced method for installing a terminal alkyne onto an aromatic ring is the Sonogashira coupling. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.



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Caption: Proposed Sonogashira coupling workflow for the synthesis of **3-Ethynyl-5-fluoropyridine**.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling of 3-Bromo-5-fluoropyridine with Ethynyltrimethylsilane

- **Inert Atmosphere:** To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-fluoropyridine (1.0 eq), Pd(PPh₃)₄Cl₂ (0.02 eq), and Copper(I) iodide (0.04 eq).
- **Solvent and Reagents:** Add anhydrous, degassed tetrahydrofuran (THF) or DMF as the solvent, followed by a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).
- **Alkyne Addition:** Add ethynyltrimethylsilane (1.2 eq) dropwise to the mixture.
- **Reaction:** Heat the reaction mixture to 50-65 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Redisolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- **Purification:** Purify the crude product via column chromatography on silica gel to yield the protected intermediate, 3-((trimethylsilyl)ethynyl)-5-fluoropyridine.

Causality: The use of a TMS-protected alkyne prevents self-coupling (Glaser coupling), ensuring a cleaner reaction and higher yield of the desired cross-coupled product. The palladium catalyst is essential for the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of the copper(I) acetylide intermediate, accelerating the reaction.

Step 2: Deprotection to Yield **3-Ethynyl-5-fluoropyridine**

- Reaction Setup: Dissolve the purified TMS-protected intermediate (1.0 eq) in methanol or THF.
- Deprotection Agent: Add a mild base such as potassium carbonate (K_2CO_3 , 2.0 eq) or a fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 eq).
- Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
- Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo to yield the final product.

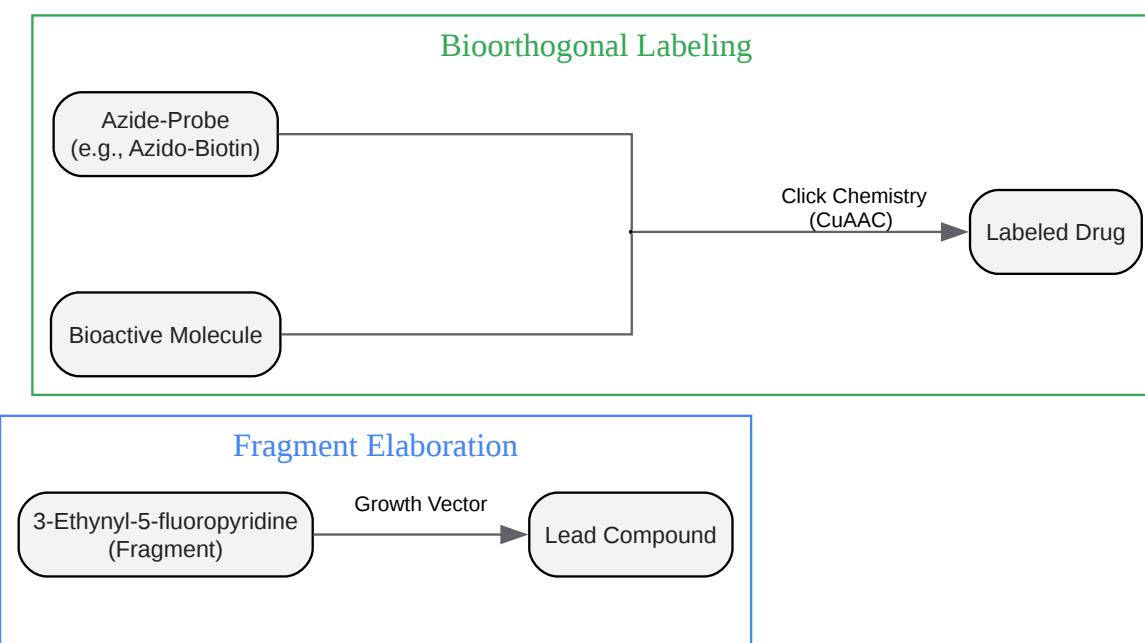
Key Reactivity Profile

- Click Chemistry: The terminal alkyne readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form stable 1,2,3-triazole rings. This is a cornerstone of bioorthogonal chemistry.
- Sonogashira and Cadiot-Chodkiewicz Couplings: The alkyne can be further functionalized by coupling with other aryl halides or bromoalkynes.
- Pyridine N-functionalization: The nitrogen atom on the pyridine ring can be alkylated, oxidized to an N-oxide, or coordinated to metal centers.

Applications in Drug Discovery and Chemical Biology

The unique structural attributes of **3-Ethynyl-5-fluoropyridine** make it a powerful tool for drug development professionals.

- Fragment-Based Drug Discovery (FBDD): With a low molecular weight and simple structure, it serves as an ideal starting fragment.[5] The pyridine ring can occupy pockets in protein active sites, and the ethynyl group provides a vector for growing the fragment into a more potent lead compound.
- Bioorthogonal Probe Synthesis: The ethynyl group acts as a chemical handle for attaching reporter tags (like fluorophores or biotin) to larger drug molecules via click chemistry. This enables studies on drug localization, target engagement, and mechanism of action.
- Lead Optimization: Incorporating the 5-fluoropyridine moiety into a drug candidate can enhance its pharmacological profile. Fluorine can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune the pKa of the pyridine nitrogen.[1] Pyridine derivatives have been explored extensively as anticancer agents.[6]



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Caption: Conceptual roles of **3-Ethynyl-5-fluoropyridine** in drug discovery workflows.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized **3-Ethynyl-5-fluoropyridine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will show distinct signals for the three aromatic protons on the pyridine ring and a characteristic singlet for the acetylenic proton, typically in the range of 3.0-3.5 ppm.
 - ^{13}C NMR: Will display signals for the seven carbon atoms, with the two sp-hybridized alkyne carbons appearing in the 70-90 ppm range.
 - ^{19}F NMR: A singlet is expected, with a chemical shift characteristic of a fluorine atom on a pyridine ring.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, corresponding to the molecular formula $\text{C}_7\text{H}_4\text{FN}$. The molecular ion peak $[\text{M}+\text{H}]^+$ would be expected at m/z 122.0404.
- Infrared (IR) Spectroscopy: The spectrum will be characterized by a sharp, weak absorption band around 3300 cm^{-1} corresponding to the $\equiv\text{C-H}$ stretch, and another absorption around $2100\text{-}2260\text{ cm}^{-1}$ for the $\text{C}\equiv\text{C}$ triple bond stretch.

Safety, Handling, and Storage

As a specialized research chemical, a specific Safety Data Sheet (SDS) for **3-Ethynyl-5-fluoropyridine** may not be readily available. Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety protocols for analogous fluorinated and pyridine-based compounds should be followed.[\[7\]](#)[\[8\]](#)

- Hazard Classification (Anticipated): Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[\[8\]](#)
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.
- Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily

accessible.[\[7\]](#)

- Handling: Avoid contact with skin, eyes, and clothing.[\[9\]](#) Keep away from heat, sparks, and open flames.[\[10\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Ethynyl-5-fluoropyridine stands as a potent and versatile chemical building block for advanced scientific research. Its calculated molecular weight of 121.11 g/mol is just the beginning of its story. The strategic placement of its fluorine atom and terminal alkyne on a pyridine scaffold provides a rich platform for synthetic elaboration. By understanding its properties, employing robust synthetic methods like the Sonogashira coupling, and leveraging its unique reactivity, researchers in drug discovery and materials science can unlock new possibilities in the design and creation of novel, high-value molecules.

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